molecular formula C21H30N2O B5529121 1-cyclopentyl-5-(4-methyl-1-piperazinyl)-1-phenyl-3-pentyn-1-ol

1-cyclopentyl-5-(4-methyl-1-piperazinyl)-1-phenyl-3-pentyn-1-ol

Cat. No. B5529121
M. Wt: 326.5 g/mol
InChI Key: MJEVIEFAJIJTHP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related cyclopentyl and piperazinyl derivatives involves multistep reactions, including cycloadditions, reductions, and functional group transformations. For example, cyclopenta[c]piperidines and pyrrolo[3,4-c]piperidines were synthesized through cycloaddition followed by reductive opening of lactone-bridged adducts, showcasing the methodology that could potentially be adapted for the synthesis of 1-cyclopentyl-5-(4-methyl-1-piperazinyl)-1-phenyl-3-pentyn-1-ol (Wu et al., 2000).

Molecular Structure Analysis

The molecular structure of compounds related to 1-cyclopentyl-5-(4-methyl-1-piperazinyl)-1-phenyl-3-pentyn-1-ol often features complex interactions between its functional groups, influencing its three-dimensional conformation and reactivity. The axial-equatorial conformational preferences in such compounds can significantly impact their chemical behavior and potential pharmacophoric properties (Wu et al., 2000).

Chemical Reactions and Properties

Chemical reactions involving cyclopentyl and piperazinyl derivatives typically leverage the nucleophilic substitution and cyclization reactions to introduce or modify functional groups. The synthesis of 9-O-3-(1-piperazinyl/morpholinyl/piperidinyl)pentyl-berberines demonstrates the versatility of these reactions in generating compounds with potential antioxidant and cytotoxic activities (Mistry et al., 2016).

Physical Properties Analysis

The physical properties of such compounds are directly influenced by their molecular structure. Parameters like melting points, solubility, and crystalline structure are essential for understanding the compound's behavior in different environments and for its formulation into potential therapeutic agents. For instance, the crystallization of similar compounds in specific space groups with detailed unit cell dimensions provides insight into their solid-state characteristics, which can affect their bioavailability and stability (Miyata et al., 2004).

Chemical Properties Analysis

The chemical properties, including reactivity, stability under various conditions, and interaction with other molecules, are crucial for the compound's application in synthesis and potential therapeutic use. The ability to undergo specific reactions, such as hydroalkoxylation and hydroamination of alkynes, highlights the reactivity of the compound's functional groups and their potential for chemical modifications (Pouy et al., 2012).

properties

IUPAC Name

1-cyclopentyl-5-(4-methylpiperazin-1-yl)-1-phenylpent-3-yn-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O/c1-22-15-17-23(18-16-22)14-8-7-13-21(24,20-11-5-6-12-20)19-9-3-2-4-10-19/h2-4,9-10,20,24H,5-6,11-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJEVIEFAJIJTHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC#CCC(C2CCCC2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopentyl-5-(4-methylpiperazin-1-yl)-1-phenylpent-3-yn-1-ol

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